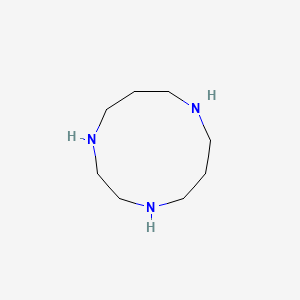

1,4,8-Triazacycloundecane

Description

General Context of Azamacrocycles in Chemical Research

Azamacrocycles are a class of macrocyclic ligands containing nitrogen donor atoms within their ring structure. First proposed in 1961, the synthesis and study of these compounds have since become a vast area of research. researchgate.net These molecules are of significant interest due to their ability to form highly stable and selective complexes with a wide range of metal ions, a phenomenon attributed to the macrocyclic effect, which involves both enthalpic and entropic contributions. researchgate.net

The versatility of azamacrocycles stems from the ability to tune their properties by modifying the ring size, the number and type of donor atoms, and by functionalizing the nitrogen atoms with various pendant arms. tandfonline.comsoton.ac.uk This adaptability has led to their use in diverse areas of chemical research. They are fundamental in coordination chemistry for studying the stereochemical dynamics and complexation abilities with transition metals. researchgate.net Furthermore, their unique binding properties have been harnessed for applications in molecular recognition, the development of fluorescent sensors for ions and physiological pH, and as building blocks for more complex supramolecular structures like metal-organic frameworks (MOFs). researchgate.nettandfonline.comusf.edu The stable complexes they form have also found utility in biomedical applications, such as contrast agents for magnetic resonance imaging (MRI). rsc.org

Significance of Eleven-Membered Triazamacrocycles in Coordination Chemistry and Beyond

Within the family of azamacrocycles, eleven-membered triazamacrocycles, such as 1,4,8-triazacycloundecane (often abbreviated as tacud), hold a special position in coordination chemistry. researchgate.netnih.gov These medium-ring triamines, which also include the 9, 10, and 12-membered rings, form complexes with three mutually-adjacent chelate rings. researchgate.net The unique feature of an eleven-membered ring like this compound is its asymmetry, arising from the different lengths of the carbon bridges connecting the nitrogen atoms, which allows for the formation of both five- and six-membered chelate rings upon coordination with a metal ion. wrc.org.zasun.ac.za

This structural characteristic significantly influences the thermodynamic stability and kinetic inertness of the resulting metal complexes. For instance, studies on copper(II) complexes have shown that the kinetic stability towards acid dissociation varies with ring size, with the complex of this compound displaying distinct properties compared to its 9-, 10-, and 12-membered counterparts. researchgate.net Recent research on Fe(III) complexes with a series of triazamacrocycle triacetate ligands (from 9- to 12-membered rings) has highlighted that the 11-membered ring provides the best size-match for the Fe(III) ion, resulting in the highest thermodynamic stability. rsc.orgrsc.org This delicate balance between stability and kinetic properties makes these compounds particularly interesting for the design of chelators in biomedical applications, such as MRI contrast agents, and for the development of catalysts. rsc.orgrsc.orgresearchgate.net

Evolution of Research Trajectory for this compound

The research on this compound and its derivatives has evolved from initial synthetic and characterization studies to more complex investigations of its coordination chemistry and applications. Early work focused on the synthesis of the macrocycle, often using methods involving tosylate protecting groups, and the determination of the stability constants of its complexes with various transition metal ions like copper(II), nickel(II), and zinc(II). sun.ac.zaacs.orgelectronicsandbooks.com

Subsequent research delved deeper into the structural and electronic properties of its complexes. X-ray crystallography has been used to determine the precise coordination geometries of its complexes with metals such as iron(III) and manganese(II), revealing distorted octahedral arrangements. researchgate.netnih.gov Kinetic studies, particularly the acid-catalyzed dissociation of its copper(II) complex, provided insights into the dynamic behavior of these systems. researchgate.net

More recently, the focus has shifted towards functionalizing the this compound scaffold to create more sophisticated ligands for specific applications. A notable example is the synthesis of this compound-N,N′,N′′-triacetic acid (UNTA), which has been investigated for its potential in creating highly stable Fe(III) complexes for MRI applications. rsc.orgrsc.org Research has also explored the creation of binuclear metal complexes supported by this ligand for studies in bioinorganic chemistry and magnetism. google.com The compound has also been named in patents related to detergent bleach compositions, indicating its potential utility in catalytic applications. googleapis.comgoogle.com This trajectory reflects a maturation of the field, moving from fundamental understanding to targeted design and application.

Data Tables

Protonation and Stability Constants

The following table displays the protonation constants (log K) and the stability constants (log K) for metal complexes of this compound derivatives.

| Ligand | Parameter | Value | Metal Ion | log K (Metal Complex) | Reference |

| THTUD¹ | log H₁K | 11.32 | Co(II) | 17.52 | sun.ac.za |

| log H₂K | 5.87 | Zn(II) | 16.43 | sun.ac.za | |

| Cd(II) | 18.05 | sun.ac.za | |||

| Pb(II) | 14.63 | sun.ac.za | |||

| UNTA² | ∑log Kᴴᵢ | - | Fe(III) | 33.6 | rsc.orgrsc.org |

| ¹ 1,4,8-tris-[(S)-2-hydroxypropyl]-1,4,8-tri-azacycloundecane | |||||

| ² this compound-N,N′,N′′-triacetic acid |

Kinetic Data

This table presents kinetic data for the dissociation of metal complexes of this compound and its derivatives.

| Complex | Condition | Rate Constant (kH) | Half-life (t₁/₂) | Reference |

| [Cu(tacud)]²⁺ | Acid Dissociation (298 K) | 5.6 dm³ mol⁻¹ s⁻¹ | - | researchgate.net |

| [Fe(UNTA)] | Dissociation (pH 7.4) | - | ~8.3 x 10⁴ days | rsc.org |

Crystallographic Data

Structural data for metal complexes of this compound are summarized below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| [Fe(tacud)Cl₃] | C₈H₁₉Cl₃FeN₃ | Orthorhombic | Pnma | 12.5570(9) | 12.0028(9) | 8.2577(6) | researchgate.net |

| Mn(tacud)₂₂ | C₁₈H₃₈F₆MnN₆O₆S₂ | Monoclinic | P2₁/n | 12.115(2) | 12.381(3) | 20.370(4) | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1,4,8-triazacycloundecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-3-9-4-2-6-11-8-7-10-5-1/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITZWEITCIOIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCNCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4,8 Triazacycloundecane and Its Derivatives

Established Synthetic Routes

The creation of the 1,4,8-triazacycloundecane backbone is primarily achieved through cyclization reactions that bring together linear precursors. The efficiency of these routes is highly dependent on minimizing competing side reactions, such as intermolecular polymerization.

The Richman-Atkins procedure is a widely recognized and effective method for preparing a variety of polyazamacrocycles and has been adapted for the synthesis of this compound. sun.ac.zacore.ac.uk This strategy avoids the need for high-dilution conditions, which are often required to favor intramolecular cyclization over intermolecular polymerization. core.ac.uk

The core of the method involves the reaction of a pre-formed salt of a linear triamine, in which the amine groups are protected with tosyl (p-toluenesulfonyl) groups, with a compound containing two good leaving groups, such as a sulfonate ester. core.ac.uklew.ro The reaction is typically carried out in a dipolar aprotic solvent like N,N-Dimethylformamide (DMF). lew.ro For the synthesis of this compound, a "direct synthesis" method employing tosylates as protecting groups has been successfully utilized to produce the parent macrocycle. sun.ac.za

Table 1: General Steps of the Richman-Atkins Cyclization

| Step | Description | Key Reagents |

|---|---|---|

| 1. Protection | A linear triamine precursor is reacted with a sulfonylation agent to protect the nitrogen atoms. | p-Toluenesulfonyl chloride |

| 2. Cyclization | The N-protected triamine is reacted with a di-tosylate or di-halide in the presence of a base. | Ethylene (B1197577) glycol ditosylate, Ethylene dibromide, Base (e.g., NaH, Cs₂CO₃) |

| 3. Deprotection | The protecting groups (e.g., tosyl groups) are removed from the cyclized product to yield the free amine macrocycle. | Concentrated H₂SO₄ or HBr/acetic acid |

The successful synthesis of the macrocycle begins with the careful preparation and isolation of the necessary precursors. The primary precursor is a linear triamine that is appropriately protected to direct the cyclization reaction. For a Richman-Atkins style synthesis, this involves the conversion of a linear polyamine into its N-tosylated derivative. googleapis.comgoogle.com The tosyl groups serve two main purposes: they protect the amine functionality and their bulky nature can help pre-organize the precursor molecule in a conformation that favors intramolecular cyclization.

The other key precursor is the cyclizing agent, a linear molecule with two terminal reactive sites that will form the final bridge of the macrocyclic ring. Common cyclizing agents include di-tosylates like ethylene glycol ditosylate or dihalides such as ethylene dibromide. google.com The reaction between the protected, deprotonated triamine and the cyclizing agent forms the crucial carbon-nitrogen bonds that close the ring.

Another challenge can be the poor space-yield of the cyclization step, meaning a large volume of solvent is required to produce a relatively small amount of product. google.com Optimization of the synthesis involves systematically varying reaction parameters. nih.govmdpi.com Key areas for optimization include:

Base and Solvent Selection: The choice of base and solvent in the cyclization step can significantly influence the reaction rate and yield.

Temperature Control: Adjusting the reaction temperature can help balance the rate of the desired intramolecular cyclization against side reactions. mdpi.com

Synthesis of Functionalized this compound Ligands

Once the parent this compound macrocycle is synthesized and deprotected, it serves as a versatile platform for further modification. Functionalization of the ring's secondary amine groups allows for the fine-tuning of the ligand's coordination properties. core.ac.uk

A powerful strategy in ligand design is the incorporation of pendant donor arms, which are attached to the macrocycle's nitrogen atoms and carry additional coordinating groups. This modification can increase the denticity of the ligand, leading to more stable metal complexes.

For this compound, pendant arms have been added to create hexadentate ligands capable of forming stable complexes. sun.ac.za The types of pendant arms that can be incorporated are diverse, allowing for precise control over the coordination environment.

Table 2: Examples of Pendant Donor Arms and Their Functions

| Pendant Arm Group | Functional Group | Purpose |

|---|---|---|

| Hydroxypropyl | -CH₂CH(OH)CH₃ | Used to create hexadentate ligands with this compound. sun.ac.za |

| Acetate | -CH₂COOH | Adds carboxylate donors, commonly used in chelators for medical imaging applications. core.ac.uklew.ro |

| Phosphinate | -CH₂P(R)O₂H | Provides phosphinate donors, which can alter complexation kinetics and stability. |

| Pyridylmethyl | -CH₂-(C₅H₄N) | Incorporates aromatic nitrogen donors, influencing the electronic structure and stability of the resulting metal complex. core.ac.uk |

Stereochemical Control in Derivatization Pathways

The introduction of chiral centers into the this compound framework can be approached through several strategic methodologies. These strategies primarily revolve around the use of chiral starting materials, the application of chiral auxiliaries to direct transformations, and the employment of asymmetric catalysis.

One of the fundamental approaches to achieve stereocontrol is through the use of enantiomerically pure building blocks during the macrocyclization process. For instance, the synthesis of a C-methylated derivative, specifically 2-methyl-1,4,8-tritosyl-1,4,8-triazacycloundecane, has been reported. While the initial report may not have focused on stereoselectivity, this synthesis highlights a key position for the introduction of a stereocenter. By employing a chiral, enantiopure precursor containing the methyl group, it is possible to synthesize the corresponding enantiomerically pure macrocycle. The stereochemical integrity of the chiral center would be maintained throughout the cyclization sequence, thereby affording a direct route to a stereochemically defined derivative of this compound.

Another powerful strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed. In the context of this compound, a chiral auxiliary could be appended to one of the nitrogen atoms of the macrocycle. This would create a chiral environment around the macrocycle, influencing the facial selectivity of reactions at other positions, such as the carbon backbone. For example, the alkylation of an enolate derived from a carbonyl-functionalized this compound bearing a chiral auxiliary could proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Asymmetric catalysis represents a highly efficient and atom-economical approach to stereochemical control. This methodology utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. For the derivatization of this compound, a pre-existing functional group on the macrocycle could be transformed using a chiral catalyst. For instance, the asymmetric reduction of a ketone or an imine functionality on the macrocyclic backbone using a chiral metal complex or an organocatalyst could lead to the formation of a chiral alcohol or amine with high enantiomeric excess. The choice of catalyst and reaction conditions would be crucial in determining the stereochemical outcome.

The table below summarizes these hypothetical strategies for achieving stereochemical control in the derivatization of this compound, drawing parallels from established principles in asymmetric synthesis.

| Strategy | Description | Potential Application to this compound | Key Considerations |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials that already contain the desired stereocenter(s). | Synthesis of C-substituted derivatives using chiral building blocks in the macrocyclization reaction. | Availability of suitable enantiopure starting materials. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to the substrate to direct a stereoselective reaction. | N-acylation with a chiral auxiliary followed by diastereoselective alkylation of the macrocyclic backbone. | Efficiency of auxiliary attachment and removal; diastereoselectivity of the key transformation. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment and induce enantioselectivity in a reaction. | Asymmetric hydrogenation of a C=C or C=N bond within a functionalized macrocycle. | Catalyst efficiency, enantioselectivity, and substrate compatibility. |

It is important to note that while the synthesis of derivatives such as 2-methyl-1,4,8-tritosyl-1,4,8-triazacycloundecane has been documented, the literature specifically detailing the stereochemical control in these derivatization pathways remains limited. The strategies outlined above represent logical extensions of well-established principles in asymmetric synthesis to the this compound scaffold and provide a conceptual framework for future research in this area. The successful implementation of these methods would pave the way for the creation of a diverse library of enantiomerically pure this compound derivatives for various chemical and biological investigations.

Coordination Chemistry of 1,4,8 Triazacycloundecane Complexes

Metal Ion Complexation Studies

The coordination behavior of 1,4,8-triazacycloundecane (tacud) is dictated by its unique structural features, including the larger ring size compared to its well-studied 9-membered analogue, 1,4,7-triazacyclononane (B1209588) (tacn). This difference influences the resulting complex geometries, the stability of metal binding, and the ligand's affinity for various metal ions.

Comparative Analysis of Metal Binding with Different Triazamacrocycle Ring Sizes

The size of the macrocyclic ring is a critical factor in determining the thermodynamic and kinetic stability of metal complexes. The "macrocyclic effect" describes the enhanced stability of complexes with cyclic ligands compared to their acyclic analogues, an effect driven by favorable entropy and enthalpy changes. wikipedia.org Within the family of triazamacrocycles, the ring size dictates the "fit" for a particular metal ion, influencing both stability and selectivity.

Generally, the stability of tetraazamacrocycle complexes is controlled by the size of the chelate rings formed upon complexation. wikipedia.org For small metal ions, larger chelate rings can lead to greater complex stabilization. Conversely, larger metal ions show progressively greater destabilization with larger chelate rings. wikipedia.org While extensive quantitative comparisons for the triaza- series are less common, it is understood that the highly stable facial coordination and the formation of three five-membered chelate rings make 1,4,7-triazacyclononane (tacn) an exceptionally strong chelator for many transition metals. The this compound ligand, with its combination of five- and six-membered chelate rings, may offer better complementarity for metal ions that prefer slightly larger bite angles or different coordination geometries. However, this increased flexibility can also sometimes lead to lower thermodynamic stability compared to the more pre-organized tacn ligand. The kinetic stability of macrocyclic complexes can be significantly enhanced by increasing the rigidity and topological complexity of the ligand, provided that the match between the ligand's cavity size and the metal ion's preferred geometry is maintained. nih.gov

Complexation with First-Row Transition Metal Ions (e.g., Mn(II), Fe(II/III), Co(II), Ni(II), Cu(I/II), Zn(II))

This compound forms complexes with a variety of first-row transition metals. The nature of these complexes, including their structure and magnetic properties, is highly dependent on the specific metal ion.

Manganese(II): A binuclear Mn(II) complex, [Mn₂(tacud)₂(μ-Cl)₂Cl₂], has been synthesized and structurally characterized. rsc.orgnih.gov In this compound, two Mn(II) centers are bridged by two chloride ions. Each manganese ion is five-coordinate, bonded to the three nitrogen atoms of the tacud ligand, one terminal chloride, and the two bridging chlorides. nih.gov The Mn-N bond distances in this complex range from 2.2630 Å to 2.2974 Å. nih.gov Magnetic susceptibility studies indicate that there is weak antiferromagnetic coupling between the two manganese(II) centers. rsc.orgnih.gov

Iron(II/III): An analogous binuclear Fe(II) complex, [Fe₂(tacud)₂(μ-Cl)₂Cl₂], has also been reported. rsc.orgnih.gov It is isomorphous with the manganese complex, featuring two high-spin iron(II) centers bridged by chloride ions. The Fe-N bond distances are between 2.1947 Å and 2.2229 Å. nih.gov Unlike the manganese analogue, this complex exhibits weak ferromagnetic interactions between the iron(II) centers. rsc.orgnih.gov Additionally, a mononuclear iron(II) complex, Fe(tacud)₂₂, has been synthesized. Magnetic studies show that this complex remains in a high-spin state across measured temperatures, in contrast to analogous complexes with smaller triazamacrocycles like tacn and 1,4,7-triazacyclodecane, which can exhibit spin-crossover behavior. researchgate.net This highlights how the larger ring size of tacud influences the ligand field strength and, consequently, the magnetic properties of the iron(II) center. researchgate.net

Cobalt(II), Nickel(II), Copper(I/II), and Zinc(II): While specific structural or stability data for complexes of Co(II), Ni(II), Cu(I/II), and Zn(II) with the parent this compound ligand are not extensively detailed in the reviewed literature, general principles of coordination chemistry with analogous triazamacrocycles can provide insights. For example, Ni(II) complexes with similar macrocycles often adopt distorted square planar or octahedral geometries. kcl.ac.ukmdpi.comd-nb.infomdpi.com Copper(II) complexes are known to form very stable complexes with ligands like tacn, often with distorted coordination spheres due to the Jahn-Teller effect. mdpi.comacs.org Cobalt complexes have been studied for their potential as anticancer agents, with their activity often linked to redox properties. researchgate.netunivie.ac.atnih.gov Zinc(II) complexes with various triaza- and tetraazamacrocycles have been explored as models for biological systems and for anion recognition. nih.govradiologykey.comresearchgate.netnih.govnih.gov Given the flexibility of the tacud ring, it is expected to form stable complexes with these ions, likely adopting geometries that accommodate the electronic preferences of each metal.

Below is a summary of structural data for characterized Mn(II) and Fe(II) complexes with this compound.

| Complex | Metal Ion | Geometry per Metal Center | Key Bond Distances (Å) | Magnetic Property |

|---|---|---|---|---|

| [Mn₂(tacud)₂(μ-Cl)₂Cl₂] | Mn(II) | Distorted Octahedral | Mn-N: 2.2630 - 2.2974 | Weak Antiferromagnetic Coupling |

| [Fe₂(tacud)₂(μ-Cl)₂Cl₂] | Fe(II) | Distorted Octahedral | Fe-N: 2.1947 - 2.2229 | Weak Ferromagnetic Coupling |

| Fe(tacud)₂₂ | Fe(II) | Octahedral | Not Reported | High-Spin |

Complexation with Scandium and Other Radionuclides for Research Applications

The development of chelators for radionuclides is a critical area of research for applications in nuclear medicine, including Positron Emission Tomography (PET) and targeted radionuclide therapy. Scandium radioisotopes, such as ⁴⁴Sc for PET imaging and ⁴⁷Sc for therapy, are of particular interest. nih.govresearchgate.netnih.gov The stability of the metal-ligand complex is paramount to prevent the release of the free radionuclide in vivo.

Macrocyclic ligands are excellent candidates for this purpose due to the high stability of their metal complexes. While extensive research has been conducted on chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) for complexing scandium and other radionuclides, research into ligands based on the this compound framework is less developed. nih.govnih.gov However, a study evaluating various macrocyclic ligands for scandium complexation included the triacetic acid derivative of 1,4,7-triazacycloundecane, demonstrating interest in exploring how varying the ring size from the standard 9-membered (NOTA) or 12-membered (DOTA) rings affects complexation efficiency and stability with scandium radionuclides. nih.gov The selection of an appropriate macrocycle is often based on matching the cavity size of the ligand with the ionic radius of the metal ion to achieve optimal stability. nih.gov

Complexation with Trivalent Gallium in Ligand Design

The radionuclide Gallium-68 (⁶⁸Ga) is one of the most important positron emitters for PET imaging, which has spurred extensive research into the design of efficient bifunctional chelators. nih.gov An ideal chelator for ⁶⁸Ga should form a thermodynamically stable and kinetically inert complex rapidly and under mild conditions (room temperature and near-neutral pH). rsc.orgnih.gov

Thermodynamic and Kinetic Aspects of Metal Complex Formation

The stability of a metal complex in solution is described by its stability constant (log K), which quantifies the equilibrium between the free metal ion and the ligand, and the complex. This thermodynamic stability is influenced by factors such as the chelate effect and the macrocyclic effect, which are predominantly entropic in nature. wikipedia.org The kinetic inertness, on the other hand, refers to the rate at which the complex dissociates, a crucial parameter for in vivo applications where the complex must remain intact.

For radiopharmaceutical applications, both high thermodynamic stability and high kinetic inertness are essential. For instance, Ga(III) complexes with tacn-based phosphinic acid derivatives (TRAP ligands) are known to be kinetically inert in both acidic and alkaline solutions and form rapidly even at low pH. radiologykey.com The larger ring size and different chelate ring arrangement (five- and six-membered rings) of this compound would be expected to produce complexes with distinct thermodynamic and kinetic profiles compared to the well-studied 9- and 12-membered macrocycles.

Determination of Stability Constants for Metal-1,4,8-Triazacycloundecane Adducts

The thermodynamic stability of metal complexes with this compound is a crucial parameter that quantifies the affinity of the ligand for a given metal ion in solution. These stability constants (log K) are typically determined using potentiometric titration, a method that involves monitoring pH changes in a solution containing the metal ion and the ligand upon titration with a standard acid or base. researchgate.netmdpi.comresearchgate.net This technique allows for the calculation of equilibrium constants for the formation of the metal-ligand complex. researchgate.netscirp.org

For the copper(II) complex of this compound, the stability constant has been determined, providing a quantitative measure of its thermodynamic stability in aqueous solution. researchgate.net The stability of this complex is foundational for understanding its kinetic behavior and for evaluating the magnitude of the macrocyclic effect.

| Metal Ion | Ligand | Log K | Method |

|---|---|---|---|

| Cu(II) | This compound | 15.4 | Potentiometry |

Kinetic Inertness and Dissociation Pathways of Complexes

Kinetic inertness refers to the rate at which a complex undergoes ligand exchange or decomposition. For many applications, high kinetic inertness is as important as high thermodynamic stability. nih.gov The dissociation of metal complexes of polyaza macrocycles is often studied under acidic conditions, as the protonation of the amine donor atoms can facilitate the release of the metal ion. researchgate.net

Studies on the acid-catalyzed dissociation of the copper(II) complex of this compound reveal that its decomposition pathway has a first-order dependence on the hydrogen ion concentration [H⁺]. researchgate.net This indicates a mechanism where a proton attacks a coordinated nitrogen atom, initiating the unwrapping of the macrocycle from the metal center. The rate of dissociation for the Cu(II)-1,4,8-triazacycloundecane complex is significantly slower than for complexes with larger triaza macrocycles, highlighting the influence of ring size on kinetic stability. researchgate.net

| Complex | Kinetic Order in [H⁺] | Rate Constant, kH (dm³ mol⁻¹ s⁻¹) at 298 K |

|---|---|---|

| [Cu(this compound)]²⁺ | First-order | 5.6 |

Evaluation of the Macrocyclic Effect in this compound Systems

The macrocyclic effect describes the enhanced thermodynamic stability of a metal complex with a cyclic ligand compared to its analogous open-chain counterpart. illinois.edursc.org This effect is primarily attributed to favorable entropic and enthalpic contributions. The pre-organized conformation of the macrocycle reduces the entropic penalty upon complexation, as less conformational freedom is lost compared to a flexible linear ligand. illinois.edu

To evaluate the macrocyclic effect for this compound, its stability constant is compared with that of a suitable linear triamine ligand. The significant increase in the log K value for the macrocyclic complex demonstrates a substantial macrocyclic effect. This enhanced stability is a hallmark of macrocyclic chemistry and underscores the unique properties imparted by the ligand's cyclic structure. illinois.edursc.org

Structural and Spectroscopic Characterization of Metal Complexes

X-ray Crystallography for Elucidating Complex Architectures

As a tridentate ligand, this compound is expected to coordinate to a metal ion in a facial (fac) manner. In the presence of three additional ligands (like water or halides), this would result in a pseudo-octahedral geometry. For a complex such as [M(this compound)X₂], a five-coordinate geometry, either trigonal bipyramidal or square pyramidal, would be anticipated. For instance, related nickel(II) complexes with tetra-aza macrocycles often exhibit tetragonally distorted octahedral geometries, with average Ni-N bond lengths in the range of 2.08-2.09 Å and axial Ni-O bond lengths around 2.12-2.13 Å. nih.govresearchgate.net

| Complex Type | Expected Coordination Number | Predicted Geometry |

|---|---|---|

| [M(this compound)X₃] | 6 | Distorted Octahedral |

| [M(this compound)X₂] | 5 | Square Pyramidal or Trigonal Bipyramidal |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species with one or more unpaired electrons, such as complexes of Cu(II) (d⁹) or high-spin Fe(III) (d⁵). libretexts.orglibretexts.org The EPR spectrum is sensitive to the electronic environment of the paramagnetic center and provides valuable information about the geometry of the complex and the nature of the metal-ligand bonding. libretexts.orgunito.it

For a paramagnetic complex of this compound, such as with Cu(II), one would expect an anisotropic EPR spectrum in a frozen solution or powder sample. researchgate.net A typical axial spectrum would yield two principal g-values, g∥ and g⊥. The deviation of these g-values from that of the free electron (gₑ ≈ 2.0023) is caused by spin-orbit coupling and provides insight into the electronic structure. libretexts.org Furthermore, hyperfine coupling to the copper nucleus (I = 3/2) would split the g∥ signal into four lines, with the magnitude of the coupling constant (A∥) reflecting the covalency of the copper-ligand bonds. libretexts.org

| Parameter | Information Provided |

|---|---|

| g-values (g∥, g⊥) | Provides information on the overall geometry (e.g., axial, rhombic) and electronic structure of the metal center. |

| Hyperfine Coupling Constant (A∥) | Indicates the degree of covalency in the metal-ligand bonds and helps identify the coordinating atoms. |

UV-Visible and Other Spectroscopic Techniques for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions between d-orbitals of a transition metal ion. The energy and intensity of these d-d transitions are dictated by the identity of the metal, its oxidation state, and the ligand field imposed by the coordinating ligands. bpchalihacollege.org.inillinois.edu These transitions are typically weak because they are Laporte (parity) forbidden. libretexts.org

For a hypothetical octahedral Ni(II) (d⁸) complex with this compound and three water molecules, [Ni(this compound)(H₂O)₃]²⁺, three spin-allowed d-d transitions would be expected. In contrast, a Cu(II) (d⁹) complex would typically show one broad, asymmetric absorption band in the visible region, which is composed of several overlapping transitions resulting from the lifting of d-orbital degeneracy due to Jahn-Teller distortion. umb.edu The position of the absorption maximum (λ_max) is a direct measure of the ligand field splitting energy for d¹ and d⁹ systems.

| Metal Ion (d-count) | Typical Geometry | Expected d-d Transition(s) | Spectral Appearance |

|---|---|---|---|

| Ni(II) (d⁸) | Octahedral | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | Multiple weak bands |

| Cu(II) (d⁹) | Distorted Octahedral | ²E_g → ²T₂g (multiple components) | One broad, asymmetric band |

Electrochemical Properties and Redox Behavior of Metal Centers in Complexes

For metal complexes of this compound, the ligand's flexible eleven-membered ring and the nature of its three nitrogen donor atoms are expected to modulate the redox potentials of coordinated metal ions. The stability of higher or lower oxidation states can be tuned by this specific macrocyclic environment. However, detailed electrochemical studies providing specific redox potential data for metal complexes of this compound are not extensively documented in the currently available scientific literature. Further research in this area would be necessary to fully characterize the influence of this particular macrocycle on the redox behavior of various transition metal centers.

Magnetic Properties and Spin States of Metal Complexes

The magnetic properties of coordination complexes are dictated by the number of unpaired electrons on the metal center and the interactions between these electrons, both within a single metallic core and between multiple metal centers in polynuclear complexes. The this compound ligand can support a variety of metal ions, leading to complexes with interesting and diverse magnetic behaviors.

Analysis of Antiferromagnetic and Ferromagnetic Coupling in Binuclear Assemblies

In binuclear complexes where two metal centers are held in proximity, magnetic coupling can occur, leading to either antiferromagnetic (spins align opposed) or ferromagnetic (spins align parallel) interactions. The nature and magnitude of this coupling are mediated by the bridging ligands connecting the metal ions.

Research into binuclear complexes supported by this compound has provided insight into these magnetic interactions. Specifically, two isomorphous bis(μ-chloro) bridged binuclear complexes, [Fe₂(tacud)₂(μ-Cl)₂Cl₂] and [Mn₂(tacud)₂(μ-Cl)₂Cl₂], have been synthesized and characterized. mdpi.com

Variable-temperature magnetic susceptibility studies on the iron(II) dimer revealed the presence of weak ferromagnetic interactions between the high-spin iron(II) centers. mdpi.com In contrast, the manganese(II) dimer exhibited weak antiferromagnetic coupling between the manganese(II) centers. mdpi.com These findings highlight how the identity of the metal ion, even within a structurally analogous bridging framework, can fundamentally alter the nature of the magnetic coupling.

| Compound | Metal Centers | Coupling Type | J value (cm⁻¹) |

|---|---|---|---|

| [Fe₂(tacud)₂(μ-Cl)₂Cl₂] | Fe(II) - Fe(II) | Ferromagnetic | +1.6 |

| [Mn₂(tacud)₂(μ-Cl)₂Cl₂] | Mn(II) - Mn(II) | Antiferromagnetic | -1.8 |

Investigations into Spin-State Tuning in Iron(II) Complexes

Iron(II) complexes can exist in either a high-spin (HS, S=2) or a low-spin (LS, S=0) state, depending on the strength of the ligand field. When the energy difference between these states is close to thermal energy, a spin crossover (SCO) transition can occur. The ligand environment is a key factor in tuning this spin state.

The complex FeII(tacud)₂₂ has been synthesized and its magnetic properties investigated. chemrevlett.com Studies revealed that this complex remains in the high-spin state at the temperatures measured. chemrevlett.com This behavior was compared to analogous complexes with different triazamacrocycles, specifically 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd). The complexes FeII(tacn)₂₂ and FeII(tacd)₂₂ both exhibit temperature-dependent spin crossover. chemrevlett.com The systematic comparison indicates that the ligand-donor strength correlates with the resulting magnetic properties, and the larger, more flexible this compound ligand provides a weaker ligand field that favors the high-spin configuration for the iron(II) center in its complex. chemrevlett.com

Determination of Zero-Field Splitting Parameters

For metal ions with a spin state S > 1/2 in environments with lower than cubic symmetry, the spin sublevels are not degenerate even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS) and is described by the axial (D) and rhombic (E) parameters.

In the study of the binuclear complex [Fe₂(tacud)₂(μ-Cl)₂Cl₂], analysis of variable-temperature and variable-field magnetic susceptibility data allowed for the determination of these parameters for the high-spin iron(II) centers. mdpi.com The fitting of the magnetic data indicated a significant crystalline field anisotropy for the ferrous ions. mdpi.com

| Compound | Parameter | Value (cm⁻¹) |

|---|---|---|

| [Fe₂(tacud)₂(μ-Cl)₂Cl₂] | D (Axial ZFS) | -2.8 |

| E (Rhombic ZFS) | -0.1 |

Computational and Theoretical Studies on 1,4,8 Triazacycloundecane Systems

Density Functional Theory (DFT) Calculations on Ligand-Metal Interactions

Density Functional Theory (DFT) has been employed to investigate the geometric and electronic structures of metal complexes incorporating 1,4,8-triazacycloundecane and its derivatives. These calculations provide a detailed understanding of the interactions between the ligand and the central metal ion.

In a study of manganese(II) complexes, DFT calculations were performed on Mn(tacud)₂₂. sci-hub.box These calculations help to understand the coordination environment of the manganese ion and the electronic structure of the complex. sci-hub.box For the Fe(III) complex of this compound-N,N′,N′′-triacetic acid (UNTA), computational analysis, including the quantum theory of atoms in molecules and the interaction region indicator, was used to evaluate the shapes, volumes, and intramolecular interactions. rsc.org This analysis confirmed that the 11-membered macrocyclic triacetate ligand provides the best size-match for the Fe(III) ion among a series of related ligands. rsc.org

Computational studies have also been used to analyze the crystal structure of metal complexes with derivatives of this compound, helping to explain experimental observations such as high protonation constants. sun.ac.za The Fe-N bond lengths in [Fe(tacud)Cl₃] have been determined to average 2.03 (1) Å, providing fundamental data on the coordination of this ligand to iron(III). researchgate.net

Table 1: Selected DFT-Calculated Parameters for this compound Metal Complexes

| Complex | Metal Ion | Parameter | Value |

| [Fe(UNTA)] | Fe(III) | Coordination Geometry | Optimized for best size-match |

| [Fe(tacud)Cl₃] | Fe(III) | Average Fe-N bond length | 2.03 (1) Å researchgate.net |

Electronic Structure Analysis of Metal Complexes and Ligand Field Theory

The electronic structure of metal complexes containing this compound is influenced by the geometry of the complex and the nature of the ligand-metal interactions. fsu.edu Ligand Field Theory (LFT) provides a framework for understanding the splitting of the d-orbitals of the metal ion in the presence of the ligand field created by the donor atoms of this compound.

In manganese(II) complexes with this compound, the ligand field can be more symmetrical in solution, which affects properties like the zero-field splitting. fsu.edu For a dinuclear nickel(II) complex with a derivative of this compound, the ligand field splitting energy (Dq) was determined to be 1,053 cm⁻¹, and the Racah parameter B was 877 cm⁻¹. frontiersin.org These parameters were derived from the electronic absorption spectrum, which showed bands corresponding to the ³A₂g→³T₂g and ³A₂g→³T₁g transitions. frontiersin.org

The coordination of this compound can lead to distorted octahedral geometries in its metal complexes. sun.ac.za The asymmetry in the ligand, with varying carbon bridge lengths, allows for the formation of both five- and six-membered chelate rings upon coordination. sun.ac.za This flexibility influences the ligand field and, consequently, the electronic and magnetic properties of the complex.

Modeling of Magnetic Coupling and Interpretation of Spectroscopic Data

Computational modeling is a powerful tool for interpreting the magnetic properties and spectroscopic data of this compound metal complexes. These models can help to understand magnetic coupling in polynuclear complexes and to simulate spectroscopic parameters.

For a dinuclear nickel(II) complex supported by a this compound derivative, magnetic susceptibility studies confirmed antiferromagnetic coupling between the two metal ions. frontiersin.orgnih.gov Computational studies were used to verify the experimental magnetic coupling constants. frontiersin.orgnih.gov Similarly, in a manganese(II) chloride complex, [Mn₂Cl₄(tacud)₂], the rhombic Mn₂Cl₂ core is a key structural feature influencing the magnetic interactions. scispace.com

Variable temperature magnetic susceptibility measurements and high-field EPR spectroscopy have been used to characterize manganese(II) complexes of this compound. sci-hub.box DFT calculations complement these experimental techniques, providing a more complete picture of the magnetic and spectroscopic properties. sci-hub.box Theoretical calculations have also been used to predict the zero-field splitting (ZFS) parameters for Mn(II) complexes, which are crucial for understanding their magnetic behavior and relaxivity. acs.org

Table 2: Magnetic Properties of Selected this compound Metal Complexes

| Complex | Metal Ion(s) | Magnetic Property | Finding |

| Dinuclear Ni(II) complex | Ni(II) | Magnetic Coupling | Antiferromagnetic frontiersin.orgnih.gov |

| Mn(tacud)₂₂ | Mn(II) | Magnetic Susceptibility | Characterized by variable temperature studies sci-hub.box |

| [Mn₂Cl₄(tacud)₂] | Mn(II) | Magnetic Structure | Contains a rhombic Mn₂Cl₂ core scispace.com |

Theoretical Prediction of Reactivity and Stability in Complex Systems

Theoretical methods are also applied to predict the reactivity and stability of metal complexes with this compound and its derivatives. These predictions are valuable for designing new complexes with specific properties for applications such as catalysis and medical imaging.

A systematic study of Fe(III) complexes with a series of triaza-macrocyclic triacetate ligands, including the derivative of this compound (UNTA), investigated the effect of macrocyclic ring size on thermodynamic stability and kinetic inertness. rsc.org The improved size match between the Fe³⁺ ion and the coordination cage of UNTA was found to reduce the likelihood of forming certain hydrolyzed species. rsc.org

The stability of complexes with derivatives of this compound has been investigated with a range of metal ions, including Mn(II), Co(II), Zn(II), Cd(II), and Pb(II). sun.ac.za The kinetics and mechanism of the catalytic decomposition of hydrogen peroxide by iron(II) complexes of a derivative of this compound have also been studied, providing insights into the reactivity of these systems. rsc.org Computational studies can help to elucidate the reaction mechanisms and identify reactive intermediates, such as high-valent iron-oxo species. rsc.org

Biomimetic Research and Catalytic Applications of 1,4,8 Triazacycloundecane Complexes

Enzyme Active Site Mimicry and Bioinorganic Modeling

The structural framework of 1,4,8-triazacycloundecane provides a versatile platform for designing synthetic analogues of enzyme active sites. By coordinating different metal ions and introducing various functional groups, researchers can create complexes that replicate key aspects of the geometric and electronic environment of metalloenzymes.

Mimicry of Hydrolase Active Sites (e.g., Carboxypeptidase A, Urease)

While extensive research has been conducted on synthetic hydrolase mimics, specific studies detailing the use of this compound complexes as direct mimics for carboxypeptidase A or urease are not extensively documented in the currently available literature. Carboxypeptidase A, a zinc-dependent enzyme, is crucial for peptide hydrolysis organic-chemistry.orgresearchgate.net. Model systems for this enzyme often focus on replicating the tetrahedral zinc coordination environment. Similarly, urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea, and its mimics typically involve dinuclear nickel centers nih.govnih.govmdpi.com. Although the this compound ligand is capable of forming stable complexes with zinc and nickel, detailed functional studies mimicking these specific hydrolases are yet to be widely reported.

Models for Oxidase and Monooxygenase Enzymes (e.g., Oxalate (B1200264) Oxidase, Non-heme Iron Monooxygenases)

In the realm of oxidase and monooxygenase mimicry, complexes of this compound derivatives have shown promise. A notable example is the iron(II) complex of 8-methyl-1,4-bis(2-pyridylmethyl)-1,4,8-triazacycloundecane, which has been investigated for its catalase-like activity rsc.org. Catalase is an enzyme that decomposes hydrogen peroxide, a function shared by some oxidases. This complex demonstrates the potential of this compound-based ligands to support iron in a coordination environment that facilitates redox cycling relevant to oxidase activity.

While direct modeling of oxalate oxidase, a manganese-dependent enzyme mdpi.com, with this compound complexes is not prominently featured in the literature, the broader class of triazamacrocycles has been employed in such studies. Similarly, non-heme iron monooxygenases are a major focus of biomimetic research, but specific functional models based on the this compound scaffold remain an area for further exploration.

Structural and Functional Correlations in Biomimetic Systems

The correlation between the structure of a this compound metal complex and its biomimetic function is a critical aspect of its design and study. The coordination geometry imposed by the macrocycle, the nature of the metal ion, and the presence of additional functional groups on the ligand all play a crucial role in determining the reactivity of the complex.

For instance, in the iron(II) complex of 8-methyl-1,4-bis(2-pyridylmethyl)-1,4,8-triazacycloundecane, the pentadentate nature of the ligand creates a specific coordination environment around the iron center that is conducive to its catalase-like activity rsc.org. The interplay between the triazacycloundecane ring and the pyridylmethyl arms dictates the electronic properties and steric accessibility of the metal center, which in turn influences its ability to interact with substrates like hydrogen peroxide. The structural integrity of these complexes in solution is vital for their sustained catalytic function.

Catalytic Oxidation and Reduction Reactions

Beyond their role as enzyme mimics, complexes of this compound and its derivatives are being explored as catalysts for a range of oxidation and reduction reactions, leveraging their ability to activate small molecules.

Hydrogen Peroxide Decomposition and Oxygen-Atom Transfer (OAT) Reactions

The decomposition of hydrogen peroxide is a key reaction with applications in various industrial and environmental processes. The iron(II) complex of 8-methyl-1,4-bis(2-pyridylmethyl)-1,4,8-triazacycloundecane has been shown to be an effective catalyst for this reaction rsc.org. The catalytic process involves the oxidation of the iron(II) center to iron(III) by hydrogen peroxide. A reactive intermediate, suggested to be a high-valent iron-oxo species, is formed during the catalytic cycle. This intermediate is a potent oxidizing agent.

The mechanism of this catalytic decomposition has been investigated through kinetic studies. The reaction proceeds through a series of steps involving the coordination of hydrogen peroxide to the iron center, followed by electron transfer and the generation of reactive oxygen species that lead to the formation of water and dioxygen. The stability of the complex under turnover conditions is a key factor in its catalytic efficiency.

Oxygen-atom transfer (OAT) is another important class of reactions where metal complexes can act as catalysts. While the general principles of OAT are well-established for various metal-oxo species, specific studies detailing OAT reactions catalyzed by this compound complexes are an emerging area of research.

Alkane and Alkene Oxidation Catalysis

The selective oxidation of alkanes and alkenes is a significant challenge in synthetic chemistry. While there is extensive research on this topic using various catalysts, specific examples involving this compound are limited in the available literature. However, studies on the closely related 1,4,7-triazacyclononane (B1209588) (TACN) ligand system provide valuable insights. For instance, manganese complexes of TACN derivatives have been shown to catalyze the oxidation of alkanes and the epoxidation of alkenes using hydrogen peroxide scispace.com. These systems often proceed via high-valent manganese-oxo intermediates.

Given the structural similarities between 1,4,7-triazacyclononane and this compound, it is plausible that complexes of the latter could also exhibit catalytic activity in alkane and alkene oxidation. The slightly larger ring size of this compound may influence the coordination geometry and redox properties of the metal center, potentially leading to different reactivity and selectivity profiles. Further research is needed to explore the full potential of this compound complexes in this area of catalysis.

Insufficient Information Available for this compound in Specified Catalytic Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the catalytic applications of this compound complexes within the narrowly defined areas of phosphodiester hydrolysis, the mechanistic investigation of high-valent metal-oxo intermediates, and their heterogenization on solid supports. While extensive research exists for structurally related macrocyclic compounds, such as 1,4,7-triazacyclononane (TACN) and 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), in these catalytic domains, the specific information required to generate a detailed and scientifically accurate article solely on this compound is not presently available in the public domain.

The investigation into the biomimetic and catalytic properties of metal complexes with cyclic polyamines is a robust field of study. Researchers have explored the use of various metal complexes of these ligands as artificial metalloenzymes for a range of reactions, including the hydrolysis of phosphodiesters, which mimics the function of phosphodiesterase enzymes. These studies often involve detailed kinetic analyses and mechanistic proposals. For instance, zinc(II) complexes are frequently studied for their ability to promote the hydrolysis of phosphate (B84403) esters, with the active species often being a metal-bound hydroxide (B78521) ion that acts as a nucleophile.

Furthermore, the study of high-valent metal-oxo intermediates is crucial for understanding the mechanisms of many oxidation reactions catalyzed by metal complexes. These reactive species are often implicated as the active oxidants in processes such as alkane hydroxylation and olefin epoxidation. The characterization and reactivity of such intermediates are key to designing more efficient and selective catalysts.

The immobilization of homogeneous catalysts onto solid supports like silica (B1680970) and nanoparticles is a widely employed strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This approach is critical for the development of practical and sustainable catalytic systems.

Despite the extensive body of research in these areas for other macrocyclic ligands, specific data, including kinetic parameters, spectroscopic evidence of intermediates, and performance metrics for supported catalysts involving the this compound scaffold, could not be located. Therefore, the construction of a thorough and data-rich article focusing exclusively on the catalytic applications of this compound as outlined in the user's request is not feasible at this time.

Advanced Research Perspectives and Emerging Applications

Supramolecular Assemblies Involving 1,4,8-Triazacycloundecane

The unique structural and coordination properties of this compound make it a candidate for the construction of complex supramolecular assemblies. These organized structures, formed through non-covalent interactions, are at the forefront of materials science and molecular recognition research.

Host-Guest Chemistry and Molecular Recognition Phenomena

The cavity of the this compound macrocycle and its complexes can provide a specific environment for the binding of guest molecules. This host-guest chemistry is fundamental to molecular recognition, where the macrocycle can selectively bind to specific ions or small organic molecules. The principles of molecular recognition are crucial for the development of sensors and systems with highly specific functions. Research in this area would involve studying the thermodynamics and kinetics of guest binding to understand the selectivity and affinity of this compound-based hosts.

Design of Functional Supramolecular Materials and Systems

By modifying the this compound backbone with functional groups, it is possible to design and synthesize larger, more complex supramolecular structures. These materials can exhibit novel properties and functions, such as stimuli-responsiveness or catalytic activity. The self-assembly of these functionalized macrocycles can lead to the formation of materials like molecular cages, polymers, and extended networks with potential applications in areas such as drug delivery and smart materials.

Applications in Advanced Analytical Chemistry Research

The ability of this compound to form stable complexes with metal ions is a key feature that can be exploited in various analytical applications, from environmental remediation to medical diagnostics.

Metal Ion Extraction and Separation Methodologies (e.g., from Wastewater)

The selective binding of this compound to specific metal ions can be utilized in the development of methods for the extraction and separation of these ions from complex mixtures, such as industrial wastewater. By immobilizing the macrocycle onto a solid support, it can be used as a sorbent for the selective removal of toxic heavy metal ions from aqueous solutions. The efficiency of this process depends on factors such as pH, the nature of the metal ion, and the presence of competing ions.

| Metal Ion | Potential for Extraction with this compound Derivatives |

| Copper(II) | High |

| Nickel(II) | Moderate to High |

| Zinc(II) | Moderate to High |

| Lead(II) | Potential, requires further study |

| Cadmium(II) | Potential, requires further study |

Development of Chemo- and Biosensors based on Complexation

Functionalizing this compound with chromophores or fluorophores can lead to the development of chemo- and biosensors. Upon binding to a specific metal ion, the spectroscopic properties of the functionalized macrocycle can change, providing a detectable signal. For instance, a fluorescence-based sensor could exhibit a "turn-on" or "turn-off" response in the presence of the target analyte. Such sensors could be designed for the sensitive and selective detection of environmentally or biologically important ions.

Role as a Scaffold for Advanced Material Design (e.g., Organic-Inorganic Hybrid Structures)

The robust nature of the this compound macrocycle makes it an excellent scaffold for the construction of more complex molecular architectures, including organic-inorganic hybrid materials. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. By coordinating to metal centers that can also bind to inorganic frameworks (like silicates or metal oxides), this compound can act as a linker, creating a bridge between the organic and inorganic domains. This approach can be used to design materials with tailored porosity, catalytic activity, or optical properties for a wide range of applications.

Interdisciplinary Research Avenues and Future Directions

The unique structural characteristics of this compound, featuring a flexible medium-sized ring and three nitrogen donor atoms, position it as a versatile platform for exploration across a multitude of scientific disciplines. While its full potential is still being uncovered, current research trends with analogous macrocycles suggest several promising interdisciplinary research avenues and future directions. These burgeoning areas of investigation are poised to leverage the distinct coordination chemistry and structural adaptability of the this compound scaffold.

Future research is anticipated to focus on the design of sophisticated derivatives and their integration into advanced materials and biomedical constructs. The exploration of these frontiers will likely unlock novel applications, driving innovation at the nexus of chemistry, materials science, and medicine.

Catalysis and Green Chemistry: The development of novel catalysts remains a cornerstone of sustainable chemical synthesis. The this compound framework can serve as a robust ligand for various transition metals, creating catalysts with unique activities and selectivities. Future research may focus on:

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of highly effective catalysts for asymmetric reactions, which are crucial in the pharmaceutical industry.

Biomimetic Catalysis: Metal complexes of this compound can be designed to model the active sites of metalloenzymes. These biomimetic catalysts could enable highly efficient and selective transformations under mild conditions, aligning with the principles of green chemistry. For instance, iron complexes of modified triazacycloalkanes have shown significant catalatic activity, mimicking the function of catalase enzymes in decomposing hydrogen peroxide.

Materials Science and Supramolecular Chemistry: The ability of this compound to form stable complexes with a variety of metal ions makes it an attractive building block for the construction of advanced materials. Interdisciplinary efforts in this area are expected to explore:

Metal-Organic Frameworks (MOFs): The tritopic nature of this compound allows it to act as a node in the formation of three-dimensional MOFs. These materials could exhibit interesting properties for gas storage, separation, and heterogeneous catalysis.

Coordination Polymers: The self-assembly of this compound with metal salts can lead to the formation of coordination polymers with diverse topologies and functionalities. These materials could find applications in sensing, electronics, and nonlinear optics.

Supramolecular Assemblies: The macrocyclic structure of this compound can be incorporated into more complex supramolecular architectures, such as rotaxanes and catenanes. These interlocked molecules are of fundamental interest and have potential applications in molecular machines and responsive materials.

Medicinal and Bioinorganic Chemistry: Drawing parallels from the extensive research on other triazamacrocycles like 1,4,7-triazacyclononane (B1209588) (TACN) and 1,4,7,10-tetraazacyclododecane (B123705) (DOTA), this compound holds considerable promise in the medical field. Future directions include:

Radiopharmaceuticals: Functionalized this compound derivatives can act as efficient chelators for medically relevant radioisotopes. These radiolabeled complexes could be developed as agents for cancer diagnosis through Positron Emission Tomography (PET) or for targeted radiotherapy. The choice of the macrocyclic ring size can influence the stability and selectivity of the metal complex, offering a tunable platform for various radionuclides.

Therapeutic Agents: The ability of this compound to bind to metal ions that are crucial for the proliferation of cancer cells suggests its potential as an anticancer agent. Derivatives could be designed to act as iron-depleting agents, exhibiting antiproliferative activity.

MRI Contrast Agents: While larger macrocycles like DOTA are commonly used to chelate gadolinium(III) for Magnetic Resonance Imaging (MRI) contrast agents, there is potential to explore this compound-based ligands for this purpose, possibly offering different relaxivity and biodistribution profiles.

The table below summarizes the potential interdisciplinary applications and the corresponding classes of compounds based on this compound.

| Research Area | Potential Application | Compound Class |

| Catalysis | Asymmetric Synthesis | Chiral Metal-Triazacycloundecane Complexes |

| Green Chemistry | Biomimetic Oxidation/Reduction | Metalloenzyme-Mimetic Complexes |

| Materials Science | Gas Storage and Separation | Metal-Organic Frameworks (MOFs) |

| Supramolecular Chemistry | Molecular Machines | Rotaxanes and Catenanes |

| Medicinal Chemistry | Cancer Diagnosis (PET) | Radiolabeled Triazacycloundecane Chelates |

| Bioinorganic Chemistry | Anticancer Therapy | Metal-Depleting Triazacycloundecane Derivatives |

| Medical Imaging | MRI Contrast Enhancement | Gadolinium(III)-Triazacycloundecane Complexes |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling precautions for 1,4,8-Triazacycloundecane in laboratory settings?

- Methodological Answer : Researchers must wear full chemical protective clothing, including nitrile gloves, and use respiratory protection (e.g., P95 respirators for minor exposures) to avoid inhalation or skin contact. Proper disposal of contaminated gloves and adherence to lab waste protocols are critical. Ensure adequate ventilation and prevent environmental release into drainage systems. Safety protocols align with those for structurally similar macrocyclic amines, which exhibit low acute oral toxicity (rat LD50 >11,500 mg/kg) but require caution due to potential carcinogenicity at ≥0.1% concentrations .

Q. How is this compound synthesized, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves macrocyclic amine formation via template-assisted cyclization of linear triamine precursors. Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For crystalline derivatives, single-crystal X-ray diffraction (e.g., SIR97 software for structure refinement) confirms molecular geometry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals?

- Methodological Answer : Use potentiometric titration to determine stability constants (log K) under controlled pH and ionic strength. Compare results with structurally analogous macrocycles (e.g., 1,4,7,10-tetraazacyclododecane derivatives) to assess ligand flexibility and metal selectivity. Spectroscopic techniques like UV-Vis and electron paramagnetic resonance (EPR) can monitor electronic transitions in metal complexes. For redox-active systems, cyclic voltammetry evaluates electron-transfer properties .

Q. What strategies resolve contradictions in stability constant data for this compound-metal complexes across different studies?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., temperature, ionic strength). Standardize protocols using IUPAC-recommended buffers and validate measurements with reference ligands (e.g., EDTA). Cross-check data with computational models (DFT or molecular dynamics) to correlate stability trends with ligand conformation and metal ion size .

Q. How can reaction conditions be optimized for functionalizing this compound with biomolecular targeting groups?

- Methodological Answer : Introduce substituents via nucleophilic substitution or click chemistry (e.g., azide-alkyne cycloaddition). Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF for polar intermediates). For biomedical applications, ensure functionalized derivatives retain water solubility and chelation efficacy, as demonstrated in redox-sensitive MRI contrast agent design for analogous macrocycles .

Data Analysis and Structural Characterization

Q. What advanced tools are available for resolving crystallographic ambiguities in this compound derivatives?

- Methodological Answer : Use SIR97 for direct-method crystal structure solutions and least-squares refinement. For non-crystalline samples, dynamic NMR or density functional theory (DFT) calculations predict conformer populations. Cross-validate with spectroscopic data (e.g., IR for functional groups) to resolve structural uncertainties .

Q. How do researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns) for macrocyclic amine derivatives?

- Methodological Answer : Variable-temperature NMR can identify dynamic processes (e.g., ring inversion) causing signal splitting. For paramagnetic complexes, EPR or magnetic susceptibility measurements clarify metal-ligand interactions. Compare experimental data with simulated spectra from computational chemistry software .

Application-Oriented Research

Q. What methodologies assess the potential of this compound as a ligand in catalytic or biomedical systems?

- Methodological Answer : Evaluate catalytic activity in model reactions (e.g., hydrolysis or oxidation) using kinetic assays. For biomedical applications, conduct in vitro binding studies with target biomolecules (e.g., proteins) via fluorescence quenching or surface plasmon resonance (SPR). Toxicity screening (e.g., MTT assays) ensures biocompatibility before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.